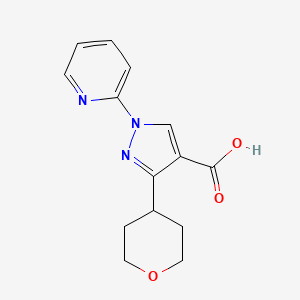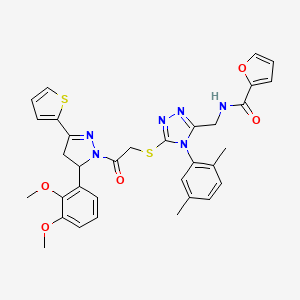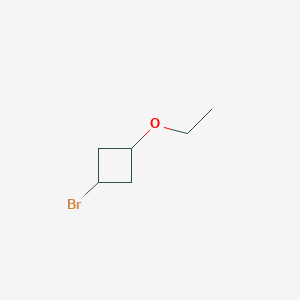
1-Bromo-3-ethoxycyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Bromo-3-ethoxycyclobutane is a cyclobutane derivative, which is a class of compounds characterized by a four-membered ring structure. This particular compound contains a bromine atom and an ethoxy group attached to the cyclobutane ring. Cyclobutane derivatives are of interest in organic chemistry due to their unique chemical and physical properties, and they are often used as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of cyclobutane derivatives can involve various chemical reactions. For instance, the synthesis of 1,1-dibromo-3-ethylcyclobutane, a related compound, involves alkylation, reduction, sulfonylation, cyclization, hydrolysis, and substitution reactions . Another example is the synthesis of cyclobutanones via 1-bromo-1-ethoxycyclopropane, which involves a series of reactions including metalation with lithium, rearrangements, and ring expansion . These methods demonstrate the complexity and versatility of synthetic approaches to cyclobutane derivatives.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be determined using techniques such as X-ray crystallography. For example,
Aplicaciones Científicas De Investigación
Applications in Plant Physiology and Ethylene Inhibition
- Ethylene Inhibition in Plants : Compounds similar to 1-Bromo-3-ethoxycyclobutane, such as 1-Methylcyclopropene (1-MCP), have been widely studied for their ability to inhibit ethylene effects in a broad range of fruits, vegetables, and floricultural crops. This inhibition helps in extending the shelf life and maintaining the quality of perishable produce by delaying ripening and senescence processes (Blankenship & Dole, 2003).
Environmental Impact and Biodegradation
- Degradation of Brominated Compounds : Studies on bacteria capable of degrading ethidium bromide, a brominated compound, indicate the potential for microbial remediation of waste containing brominated substances. This suggests avenues for research into the biodegradation of 1-Bromo-3-ethoxycyclobutane and similar compounds (Gandhi et al., 2022).
Chemical Synthesis and Drug Discovery
- Synthesis of Alkaloids : Cyclobutane-containing compounds have been explored for their presence in natural products and potential in drug discovery. Research into cyclobutane-containing alkaloids reveals their antimicrobial, antibacterial, and antitumor activities, highlighting the synthetic and biological interest in cyclobutane derivatives (Sergeiko et al., 2008).
Analytical and Environmental Chemistry
- Analytical Methods for Antioxidant Activity : The study of antioxidants in various fields utilizes cyclobutane derivatives for their potential antioxidant properties. Critical reviews of tests used to determine antioxidant activity, including those applicable to cyclobutane-containing compounds, emphasize the importance of understanding these methods for application in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-3-ethoxycyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGAMOVMFISILV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-ethoxycyclobutane | |
CAS RN |
59138-94-2 |
Source


|
| Record name | 1-bromo-3-ethoxycyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)
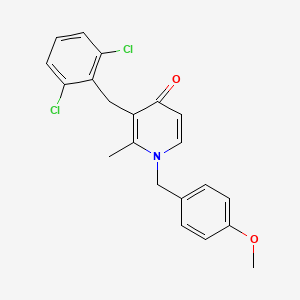
![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)
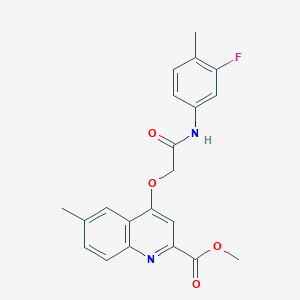
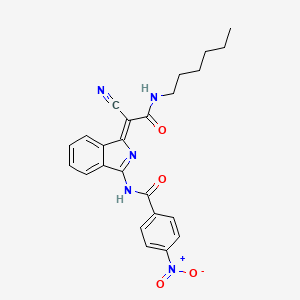
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)
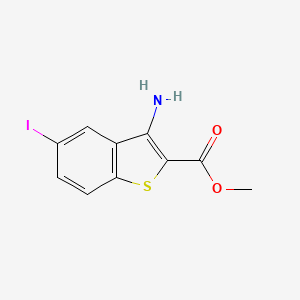
![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)
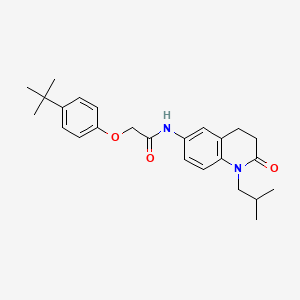
![[(4R,4aS,8aS)-4-formyl-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B2541376.png)
